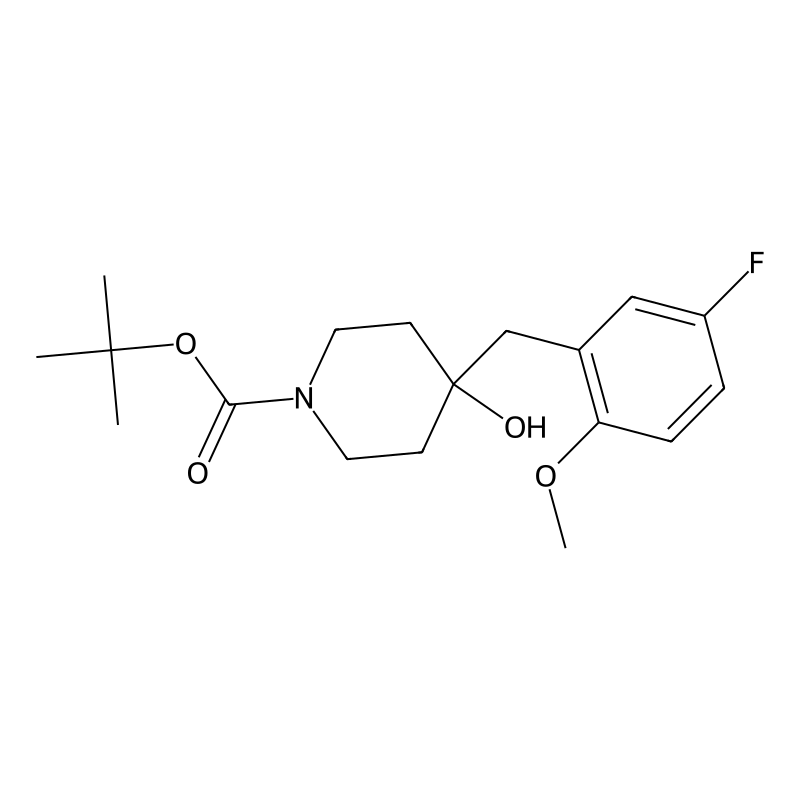

tert-Butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound characterized by its complex structure and significant chemical properties. With the molecular formula and a molecular weight of approximately 339.40 g/mol, this compound features a tert-butyl group, a hydroxypiperidine moiety, and a 5-fluoro-2-methoxybenzyl substituent. The presence of the fluorine atom and methoxy group contributes to its unique reactivity and potential biological activity .

There is no current information available on the mechanism of action of this specific compound.

The chemical reactivity of tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate can be attributed to several functional groups present in its structure. Key reactions include:

- Esterification: The hydroxyl group can undergo esterification with various acids, leading to the formation of different esters.

- Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis .

Research indicates that tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate exhibits notable biological activities, particularly in pharmacological contexts. Preliminary studies suggest potential applications in:

- Antidepressant Activity: The compound may influence neurotransmitter systems, making it a candidate for further investigation as an antidepressant.

- Anticancer Properties: Some analogs of similar piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

The synthesis of tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate typically involves several steps:

- Formation of the Piperidine Ring: The initial step often includes the reaction of piperidine derivatives with appropriate carbonyl compounds.

- Introduction of the Methoxy Group: This can be achieved through methylation reactions using methanol and a suitable catalyst.

- Fluorination: The introduction of the fluorine atom may involve electrophilic or nucleophilic fluorination techniques.

- Esterification: Finally, the tert-butyl group is introduced via esterification with tert-butyl alcohol.

These methods highlight the complexity and multi-step nature of synthesizing this compound .

Tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new therapeutic agents.

- Chemical Research: The compound serves as an important intermediate in synthetic organic chemistry, facilitating the development of other complex molecules .

Interaction studies involving tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate focus on its binding affinity with biological targets, such as receptors and enzymes. Initial findings suggest that this compound may interact with serotonin receptors, which could explain its potential antidepressant effects. Further studies are necessary to elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with tert-butyl 4-(5-fluoro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | Contains an aminomethyl group instead of a methoxy group | Potentially different biological activity due to amine presence |

| Tert-butyl 4-(benzyloxy)-4-hydroxypiperidine-1-carboxylate | Substituted with a benzyloxy group | May exhibit different reactivity patterns |

| Tert-butyl 4-(3-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate | Contains a different aromatic substituent | Variation in chemical properties due to fluorine position |

These compounds illustrate the diversity within piperidine derivatives and highlight how slight modifications can lead to significant differences in biological activity and chemical behavior .